molecular formula C11H9NO3 B8749128 3-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione CAS No. 64643-37-4

3-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No. B8749128
CAS RN: 64643-37-4
M. Wt: 203.19 g/mol
InChI Key: FQKPINSZEPYQEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04529736

Procedure details

A 61.5 g portion of m-anisidine in 150 ml of 12N hydrochloric acid and 150 ml of water was cooled in an ice-salt bath. A 35 g portion of sodium nitrite in 80 ml of water was added dropwise, with stirring over 1/2 hour. A solution of 48.5 g of maleimide in 400 ml of acetone was added together with 50 g of dry-ice. A 125 g portion of sodium acetate was added, followed immediately by 12.75 g of cupric chloride dihydrate. The mixture was allowed to stand 18 hours, then the solid was collected and dried. A 90 g portion of this solid and 51 g of 2,4-lutidine in 250 ml of isopropanol was heated on a steam bath for 1/2 hour, then poured into 1200 ml of water. The solid was collected, dried and then recrystallized, first from isopropanol then from ethyl acetate:ethanol, giving 29.0 g of 2-(m-methoxyphenyl)maleimide as yellow crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
48.5 g
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
cupric chloride dihydrate
Quantity
12.75 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5](N)[CH:4]=1.N([O-])=O.[Na+].[C:14]1(=[O:20])[NH:18][C:17](=[O:19])[CH:16]=[CH:15]1.C(=O)=O.C([O-])(=O)C.[Na+]>Cl.O.CC(C)=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:16]2[C:17]([NH:18][C:14](=[O:20])[CH:15]=2)=[O:19])[CH:6]=[CH:7][CH:8]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC(=CC=C1)N
Name
Quantity
150 mL
Type
solvent
Smiles
Cl
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
48.5 g
Type
reactant
Smiles
C1(C=CC(N1)=O)=O
Name
Quantity
50 g
Type
reactant
Smiles
C(=O)=O
Name
Quantity
400 mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Five
Name
cupric chloride dihydrate
Quantity
12.75 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring over 1/2 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the solid was collected
CUSTOM
Type
CUSTOM
Details
dried
TEMPERATURE
Type
TEMPERATURE
Details
A 90 g portion of this solid and 51 g of 2,4-lutidine in 250 ml of isopropanol was heated on a steam bath for 1/2 hour
Duration
0.5 h
ADDITION
Type
ADDITION
Details
poured into 1200 ml of water
CUSTOM
Type
CUSTOM
Details
The solid was collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized, first from isopropanol

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)C=1C(=O)NC(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 29 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.